

ZM 449829: A Comparative Analysis of Selectivity Against JAK1 and JAK2

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Compound of Interest		
Compound Name:	ZM 449829	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Janus kinase (JAK) inhibitor **ZM 449829**'s selectivity against JAK1 and JAK2, benchmarked against other well-characterized JAK inhibitors. The information presented herein is intended to assist researchers in making informed decisions for their studies in inflammation, immunology, and oncology.

Introduction to ZM 449829 and the JAK Family

The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling. The JAK family comprises four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). These kinases are essential for the signal transduction of a wide array of cytokines, growth factors, and hormones, thereby regulating crucial cellular processes such as hematopoiesis, immune response, and inflammation. Dysregulation of the JAK/STAT (Signal Transducer and Activator of Transcription) pathway is implicated in various diseases, including autoimmune disorders and cancers.

ZM 449829 is a potent, ATP-competitive inhibitor primarily targeting JAK3. However, understanding its activity profile across other JAK family members, particularly JAK1 and JAK2, is crucial for elucidating its mechanism of action and potential off-target effects. This guide focuses on the selectivity of **ZM 449829** for JAK1 and JAK2 in comparison to other notable JAK inhibitors.



Comparative Selectivity of JAK Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values of **ZM 449829** and other selected JAK inhibitors against JAK1 and JAK2. Lower IC50 values indicate higher potency.

Inhibitor	JAK1 IC50 (nM)	JAK2 IC50 (nM)	Primary Target(s)
ZM 449829	~19,950[1]	Very Weak Inhibition	JAK3[1]
Ruxolitinib	3.3[2][3]	2.8[2][3]	JAK1, JAK2
Fedratinib	35-fold less active than against JAK2	3[4][5]	JAK2
Baricitinib	5.9[6]	5.7[6]	JAK1, JAK2
Tofacitinib	Preferential for JAK1/3 over JAK2[7]	Less potent vs JAK1/3[7]	JAK1, JAK3
Abrocitinib	29[8][9]	803[8][9]	JAK1

Note: IC50 values can vary depending on the assay conditions (e.g., ATP concentration, substrate, and enzyme source).

Based on the available data, **ZM 449829** demonstrates significantly lower potency against JAK1 compared to its primary target, JAK3, and has very weak inhibitory activity against JAK2. This profile contrasts with other inhibitors like Ruxolitinib and Baricitinib, which exhibit potent, dual inhibition of JAK1 and JAK2, and Fedratinib, which is highly selective for JAK2. Abrocitinib displays a preference for JAK1 over JAK2.

Experimental Methodologies for Determining Kinase Selectivity

The determination of inhibitor selectivity is critical in drug discovery. Biochemical and cellular assays are employed to quantify the potency of a compound against a panel of kinases. A common and robust method for determining the IC50 of a kinase inhibitor is the Time-Resolved



Fluorescence Resonance Energy Transfer (TR-FRET) assay, such as the LANCE® Ultra kinase assay.

Principle of the TR-FRET Kinase Assay

The TR-FRET kinase assay is a proximity-based assay that measures the phosphorylation of a substrate by a kinase. It utilizes a europium (Eu) chelate-labeled antibody (donor) that recognizes a phosphorylated substrate and a fluorescently labeled peptide substrate (acceptor). When the substrate is phosphorylated by the kinase, the binding of the antibody brings the donor and acceptor into close proximity. Excitation of the europium donor results in energy transfer to the acceptor, which then emits light at a specific wavelength. The intensity of the emitted light is directly proportional to the level of substrate phosphorylation and, therefore, the kinase activity.

Generalized Protocol for IC50 Determination using TR-FRET

The following is a generalized protocol for determining the IC50 value of an inhibitor against JAK1 and JAK2 using a TR-FRET assay format.

Materials:

- Recombinant human JAK1 and JAK2 enzymes
- ULight[™]-labeled peptide substrate specific for JAK1/JAK2
- Europium-labeled anti-phospho-substrate antibody
- Adenosine triphosphate (ATP)
- Test inhibitor (e.g., ZM 449829) and control inhibitors
- Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% BRIJ-35)
- Stop solution (e.g., EDTA in detection buffer)
- 384-well microplates



A microplate reader capable of TR-FRET measurements

Procedure:

- Compound Preparation: Prepare a serial dilution of the test inhibitor (e.g., **ZM 449829**) in the appropriate solvent (e.g., DMSO) and then dilute further in the kinase reaction buffer.
- Kinase Reaction:
 - Add the diluted inhibitor or vehicle control to the wells of a 384-well plate.
 - Add the JAK1 or JAK2 enzyme to the wells.
 - Initiate the kinase reaction by adding a mixture of the ULight™-labeled peptide substrate and ATP. The ATP concentration should be at or near the Km for each respective kinase to accurately determine the inhibitor's potency.
 - Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes) to allow for the enzymatic reaction to proceed.
- · Reaction Termination and Detection:
 - Stop the kinase reaction by adding the stop solution containing EDTA. EDTA chelates
 Mg2+, which is essential for kinase activity.
 - Add the europium-labeled anti-phospho-substrate antibody diluted in detection buffer to the wells.
 - Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for antibody-substrate binding.
- Data Acquisition:
 - Read the plate on a TR-FRET-compatible microplate reader, measuring the emission at both the donor and acceptor wavelengths.
 - Calculate the TR-FRET ratio (acceptor emission / donor emission).

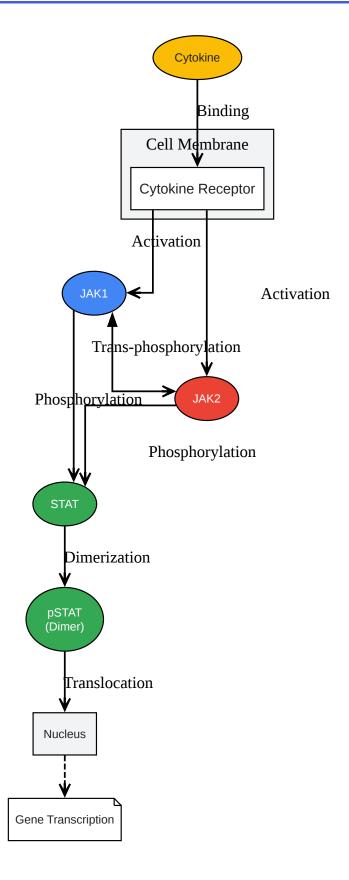


- Data Analysis:
 - Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.
 - Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value. The IC50 is the concentration of the inhibitor that causes a 50% reduction in kinase activity.

Visualizing Key Pathways and Processes

To further illustrate the context of JAK inhibition and the experimental workflow, the following diagrams are provided.

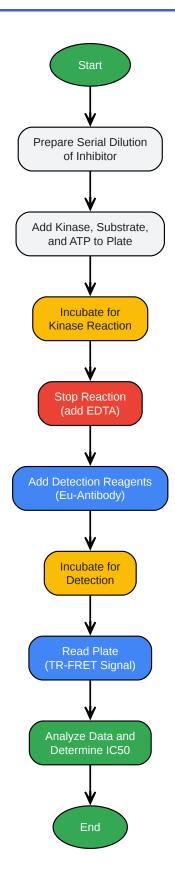




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Caption: The JAK/STAT signaling pathway initiated by cytokine binding.





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Caption: A typical workflow for determining kinase inhibitor IC50 values.



Conclusion

ZM 449829 is a potent JAK3 inhibitor with markedly lower activity against JAK1 and very weak inhibition of JAK2. This selectivity profile distinguishes it from many clinically approved JAK inhibitors that target JAK1 and/or JAK2 more potently. For researchers investigating the specific roles of JAK3 in cellular signaling and disease, **ZM 449829** can be a valuable tool due to its relatively focused activity. However, when studying pathways where JAK1 or JAK2 play a predominant role, alternative inhibitors with higher potency against these targets should be considered. The provided experimental framework offers a robust starting point for laboratories to independently verify and expand upon these findings.

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